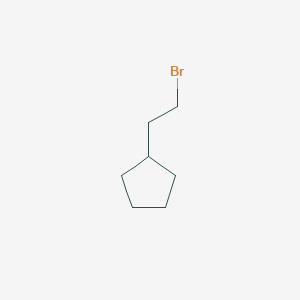

(2-Bromoethyl)cyclopentane

Beschreibung

Contextualization within Halogenated Cycloalkanes

Halogenated cycloalkanes are cyclic hydrocarbons containing one or more halogen atoms. pressbooks.pub They are a subclass of halogenated hydrocarbons and are important in organic synthesis. rsc.org The properties and reactivity of these compounds are influenced by the nature of the halogen, the size of the cycloalkane ring, and the position of the halogen atom on the ring or a side chain. google.com

The general formula for a cycloalkane is CnH2n. slideshare.net The introduction of a halogen atom creates a polar carbon-halogen bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. solubilityofthings.com The reactivity of halogenated cycloalkanes in nucleophilic substitution and elimination reactions is a cornerstone of their synthetic utility. The reactivity of the carbon-halogen bond generally decreases from iodine to bromine to chlorine to fluorine. msu.edu

(2-Bromoethyl)cyclopentane is a primary bromoalkane, where the bromine atom is attached to a carbon on an ethyl side chain of a cyclopentane ring. cymitquimica.com The cyclopentane ring is a five-membered ring with some degree of ring strain, though less than cyclopropane or cyclobutane. iptsalipur.org This ring structure, combined with the reactive bromoethyl group, dictates the compound's chemical behavior. The bromoethyl group is a reactive intermediate that facilitates nucleophilic substitutions and cross-coupling reactions. The extended ethyl chain can introduce steric effects, which may influence reaction rates and yields compared to compounds with the halogen directly on the ring or on a shorter methyl chain.

The preparation of halogenated cycloalkanes can be achieved through various methods, including the halogenation of cycloalkanes in the presence of UV light, which proceeds via a free radical substitution mechanism. askiitians.com Another common method is the treatment of cyclic alcohols with hydrohalic acids or other halogenating agents. Dihalogen compounds can also serve as precursors to cycloalkanes through intramolecular cyclization reactions. slideshare.netaskiitians.com

Interactive Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol |

| IUPAC Name | 1-(2-bromoethyl)cyclopentane |

Significance as a Versatile Synthetic Intermediate

The significance of this compound in advanced organic chemistry stems from its role as a versatile synthetic intermediate. The presence of the bromine atom, an excellent leaving group, allows for a wide range of functional group transformations through nucleophilic substitution and elimination reactions. cymitquimica.comsolubilityofthings.com This reactivity makes it a valuable building block for the construction of more complex molecules.

Nucleophilic Substitution Reactions:

This compound readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. This allows for the introduction of different functional groups, leading to the formation of a diverse array of cyclopentylethyl derivatives. For instance, it can react with amines to form N-substituted cyclopentylethylamines. A specific example is the synthesis of N-[2-(Cyclopentyl)ethyl]benzenemethanamine, which is achieved by reacting this compound with benzenemethanamine.

The general scheme for nucleophilic substitution is as follows:

Cyclopentyl-CH₂CH₂-Br + Nu⁻ → Cyclopentyl-CH₂CH₂-Nu + Br⁻

Where Nu⁻ represents a nucleophile.

Elimination Reactions:

In the presence of a strong base, this compound can undergo elimination reactions to form cyclopentylethylidene derivatives or vinylcyclopentane. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) can often be controlled by the choice of the base and reaction conditions. openstax.org For a primary alkyl halide like this compound, substitution reactions often compete with elimination. chemguide.co.uk

Applications in the Synthesis of Complex Molecules:

The utility of this compound is highlighted in its application in the synthesis of more intricate molecular architectures. For example, it has been used in the synthesis of spirodihydroindenone derivatives. In this multi-step synthesis, (2-bromoethyl)cyclopentanone, a related derivative, is a key reactant.

Furthermore, this compound and its derivatives are employed in the synthesis of compounds with potential biological activity. Halogenated compounds are prevalent in pharmaceuticals and agrochemicals, and intermediates like this compound serve as starting points for the synthesis of new chemical entities. rsc.org For example, it has been used in the synthesis of precursors for bicyclic alkaloids.

The reactivity of this compound makes it a valuable tool for medicinal chemists and synthetic organic chemists to create novel molecules with desired properties.

Interactive Table: Examples of Reactions involving this compound and its Derivatives

| Reactant | Reagent(s) | Product Type | Application |

| This compound | Benzenemethanamine | N-substituted amine | Synthesis of specific amines |

| 2-(2-Bromoethyl)cyclopentan-1-one | Aryl iodides, Pd catalyst | Spirodihydroindenone | Synthesis of complex cyclic systems |

| This compound | Strong base | Alkene | Formation of unsaturated compounds |

| This compound | Nucleophiles (e.g., CN⁻, OR⁻) | Substituted cyclopentanes | Introduction of various functional groups |

Eigenschaften

IUPAC Name |

2-bromoethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZRFKCNMIPTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507686 | |

| Record name | (2-Bromoethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18928-94-4 | |

| Record name | (2-Bromoethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2-bromoethyl Cyclopentane

Direct Halogenation Routes

Direct halogenation methods offer a straightforward approach to introduce the bromoethyl functionality. These routes typically involve the addition of a bromine source across a carbon-carbon double bond.

Bromination of Cyclopentene via Radical Initiation (e.g., N-Bromosuccinimide mediated)

While N-Bromosuccinimide (NBS) is a common reagent for allylic bromination, its application to introduce a bromoethyl group onto a cyclopentane ring is less direct and would involve a multi-step process rather than a direct single reaction. libretexts.orgsmolecule.com Allylic bromination of a compound like vinylcyclopentane with NBS would lead to bromination at the carbon adjacent to the double bond, not the formation of (2-Bromoethyl)cyclopentane. libretexts.org

A more plausible radical-initiated pathway would involve the anti-Markovnikov addition of hydrogen bromide (HBr) to vinylcyclopentane, often initiated by peroxides. patnawomenscollege.in This reaction proceeds via a radical chain mechanism.

Reaction Mechanism:

Initiation: Peroxides decompose upon heating or exposure to UV light to generate radicals. These radicals then react with HBr to produce a bromine radical.

Propagation: The bromine radical adds to the less substituted carbon of the vinylcyclopentane double bond, forming a more stable secondary radical on the carbon adjacent to the cyclopentyl ring. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product, this compound, and a new bromine radical to continue the chain.

Termination: The reaction is terminated by the combination of any two radical species.

| Starting Material | Reagents | Key Conditions | Product |

| Vinylcyclopentane | HBr, Peroxide (e.g., Benzoyl peroxide) | Radical initiator | This compound |

Hydrobromination of Cyclopentene

Direct hydrobromination of cyclopentene itself does not yield this compound. The addition of HBr to cyclopentene results in the formation of bromocyclopentane. To synthesize this compound via a hydrobromination reaction, the starting material must be vinylcyclopentane.

The addition of HBr to vinylcyclopentane in the absence of radical initiators follows Markovnikov's rule. This process involves the formation of a carbocation intermediate. The proton from HBr adds to the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation adjacent to the cyclopentane ring. Subsequent attack by the bromide ion on this carbocation would predominantly yield (1-bromoethyl)cyclopentane, not this compound.

Indirect and Multistep Synthetic Strategies

Indirect methods provide alternative and sometimes more controlled pathways to this compound, starting from readily available functionalized cyclopentane precursors.

Approaches from Functionalized Cyclopentane Precursors

A common and effective indirect route to this compound is through the functional group transformation of 2-cyclopentylethanol. This alcohol can be synthesized via several methods, including the hydroboration-oxidation of vinylcyclopentane.

Once 2-cyclopentylethanol is obtained, it can be converted to this compound using standard brominating agents. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion.

Synthetic Sequence:

Hydroboration-Oxidation: Vinylcyclopentane reacts with a borane source (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) to yield 2-cyclopentylethanol.

Bromination: The resulting alcohol is treated with a brominating agent like PBr₃ to afford this compound.

| Precursor | Reagents for Bromination | Reaction Type |

| 2-Cyclopentylethanol | PBr₃, SOBr₂ | Nucleophilic Substitution |

Another approach involves the reduction of cyclopentylacetic acid or its esters to 2-cyclopentylethanol, followed by bromination as described above.

Integration into Broader Synthetic Sequences

This compound is a versatile intermediate used in the construction of more complex molecules. cymitquimica.com Its bromoethyl group is a reactive handle that allows for various subsequent chemical transformations. cymitquimica.com For instance, it can undergo nucleophilic substitution reactions with a wide range of nucleophiles to introduce different functional groups.

An example of its use is in the synthesis of 2-cyclopentylethanamine. This can be achieved by reacting this compound with sodium azide to form an alkyl azide, which is then reduced to the primary amine. pearson.com

Chemical Reactivity and Mechanistic Transformation Pathways of 2-bromoethyl Cyclopentane

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution reactions are a cornerstone of the reactivity of (2-Bromoethyl)cyclopentane, where the bromine atom, being a good leaving group, is displaced by a nucleophile. cymitquimica.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemicalnote.comlibretexts.org

Displacement by Heteroatom-Centered Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

This compound readily reacts with various heteroatom-centered nucleophiles.

Oxygen Nucleophiles: When treated with hydroxide ions (OH) from sources like sodium hydroxide or potassium hydroxide, this compound undergoes substitution to yield 2-cyclopentylethanol. chemguide.co.uksavemyexams.com This reaction is typically performed by heating the mixture under reflux in a solvent mixture of ethanol and water. chemguide.co.uk Water itself can act as a nucleophile, though the reaction is significantly slower. savemyexams.com Alkoxides are also effective nucleophiles for this transformation.

Nitrogen Nucleophiles: Ammonia (NH(_3)) can displace the bromide to form 2-cyclopentylethanamine. savemyexams.compearson.com To favor the formation of the primary amine, an excess of ammonia is used. savemyexams.com Other nitrogen-containing nucleophiles, such as amines, can also be employed. researchgate.net

Sulfur Nucleophiles: Sulfur-based nucleophiles, like thiols, are potent reactants in substitution reactions with this compound. libretexts.org Thiolate anions (RS) are excellent nucleophiles for S(_N)2 reactions. libretexts.org The use of thiourea followed by hydrolysis is a common method to synthesize thiols from alkyl halides, which can circumvent the issue of the thiol product reacting further to form a sulfide. libretexts.org

The general mechanism for these S(_N)2 reactions involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of configuration at the reaction center. chemicalnote.comlibretexts.org The rate of this bimolecular reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. chemicalnote.comgacariyalur.ac.in

Conversely, under conditions that favor the S(_N)1 mechanism, such as in the presence of a weak nucleophile and a polar protic solvent, the reaction proceeds through a carbocation intermediate. uobasrah.edu.iqyoutube.com The initial step is the slow departure of the bromide ion to form a primary carbocation, which can then be attacked by the nucleophile. uobasrah.edu.iq However, primary carbocations are inherently unstable, and rearrangements to more stable secondary or tertiary carbocations are possible if the structure allows. youtube.com

Displacement by Carbon-Centered Nucleophiles

Carbon-centered nucleophiles are crucial for forming new carbon-carbon bonds. A prominent example is the reaction of this compound with cyanide ions (CN), typically from sodium or potassium cyanide in an ethanolic solution. libretexts.orgchemistrystudent.com This reaction produces 3-cyclopentylpropanenitrile, effectively extending the carbon chain by one carbon. savemyexams.com This transformation is a classic example of an S(_N)2 reaction. libretexts.org

Elimination Reactions (E1 and E2 pathways)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions can proceed via either an E1 or E2 mechanism, often competing with substitution reactions. libretexts.org

Regioselectivity and Stereochemical Outcomes (e.g., Zaitsev's Rule in alkene formation)

When an alkyl halide has more than one type of (\beta)-hydrogen, the elimination reaction can lead to a mixture of alkene products. libretexts.org According to Zaitsev's rule , the major product is typically the more substituted, and therefore more stable, alkene. libretexts.orgchemistrysteps.com For this compound, removal of a proton from the cyclopentyl ring would lead to vinylcyclopentane, while removal of a proton from the ethyl group would lead to ethylidenecyclopentane.

The stereochemistry of E2 reactions is highly dependent on the conformation of the substrate. The reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.inyoutube.com This means that the hydrogen and the bromine must be in the same plane but on opposite sides of the C-C bond. youtube.com In cyclic systems like cyclopentane, this conformational requirement can significantly influence the product distribution, sometimes leading to the formation of the less stable "Hofmann" product. libretexts.org

Influence of Base Structure and Reaction Conditions

The choice of base and the reaction conditions play a critical role in determining the outcome of an elimination reaction. iitk.ac.in

Base Strength and Steric Hindrance: Strong bases favor the E2 mechanism. iitk.ac.inpearson.com Sterically hindered, or bulky, bases such as potassium tert-butoxide, tend to favor the formation of the less substituted (Hofmann) alkene. chemistrysteps.comlibretexts.org This is because the bulky base has an easier time accessing the less sterically hindered (\beta)-hydrogens. libretexts.org Smaller, strong bases like ethoxide or hydroxide favor the formation of the more substituted (Zaitsev) alkene. chemistrysteps.comlibretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. bits-pilani.ac.in

Solvent: Polar aprotic solvents can increase the rate of E2 reactions. iitk.ac.in

The E1 reaction, in contrast, proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. masterorganicchemistry.com The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com It is favored by weak bases and polar protic solvents. iitk.ac.in

Alkylation Chemistry

This compound is a useful reagent in alkylation reactions, where it introduces the cyclopentylethyl group onto another molecule. cymitquimica.com This can be achieved through its reaction with various nucleophiles, as discussed in the context of substitution reactions. For instance, it can be used in the double alkylation of 1,3-dicarbonyl compounds to form spirocyclopropanes. jst.go.jp Another application involves its conversion to a sulfonium salt, such as (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, which then acts as a precursor for a vinylsulfonium salt used in cyclopropanation reactions. jst.go.jpacs.orgresearchgate.net

Interactive Data Table: Reactions of this compound

| Reaction Type | Nucleophile/Base | Key Conditions | Major Product(s) | Mechanism |

| Nucleophilic Substitution | Hydroxide (OH) | Heat, aqueous ethanol | 2-Cyclopentylethanol | S(_N)2 |

| Nucleophilic Substitution | Ammonia (NH(_3)) | Excess NH(_3), heat, pressure | 2-Cyclopentylethanamine | S(_N)2 |

| Nucleophilic Substitution | Cyanide (CN) | Heat, ethanol | 3-Cyclopentylpropanenitrile | S(_N)2 |

| Elimination | Potassium tert-butoxide (t-BuOK) | Heat | Vinylcyclopentane (Hofmann) | E2 |

| Elimination | Sodium Ethoxide (NaOEt) | Heat | Ethylidenecyclopentane (Zaitsev) | E2 |

| Alkylation | 1,3-Dicarbonyl Compound | Base (e.g., K(_2)CO(_3)) | Spirocyclopropane derivative | Double Alkylation |

Reductive Transformations for Alkane or Amine Synthesis

This compound serves as a useful precursor for the synthesis of both cyclopentylethane and 2-cyclopentylethanamine through reductive pathways. These transformations involve the cleavage of the carbon-bromine bond and, in the case of amine synthesis, the introduction of a nitrogen-containing group.

Alkane Synthesis (Reductive Dehalogenation)

The conversion of this compound to cyclopentylethane is a reductive dehalogenation reaction. A common and effective method for this transformation is the use of radical-based reducing agents. Tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is frequently employed. The reaction proceeds via a free-radical chain mechanism where the tributyltin radical abstracts the bromine atom to form a primary cyclopentylethyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final alkane product, cyclopentylethane, and regenerate the tributyltin radical. youtube.comresearchgate.net

Another approach involves the use of dissolving metal reductions, such as sodium metal in liquid ammonia or ethanol.

| Alkane Synthesis Method | Reagents | General Conditions | Product |

| Radical Dehalogenation | Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) | Inert solvent (e.g., benzene, toluene), thermal or photochemical initiation | Cyclopentylethane |

| Dissolving Metal Reduction | Sodium metal, Liquid ammonia/Ethanol | Low temperature (-78 °C to -33 °C) | Cyclopentylethane |

Amine Synthesis

The synthesis of 2-cyclopentylethanamine from this compound typically involves a two-step sequence: nucleophilic substitution to introduce a nitrogen moiety, followed by reduction. pearson.com A prominent example is the azide synthesis, where this compound is first treated with sodium azide (NaN₃) in a polar aprotic solvent like DMSO to form 1-azido-2-cyclopentylethane via an Sₙ2 reaction. The resulting azide is then reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd-C). pearson.com

Alternatively, the Gabriel synthesis offers a pathway where potassium phthalimide is used as the nitrogen nucleophile. The resulting N-(2-cyclopentylethyl)phthalimide is then cleaved, typically by treatment with hydrazine (H₂NNH₂), to release the desired primary amine. Reductive amination provides a more direct, albeit different, synthetic route starting from cyclopentylacetaldehyde and ammonia. youtube.comrsc.org

| Amine Synthesis Pathway | Step 1 Reagents | Step 2 Reagents | Intermediate | Final Product |

| Azide Synthesis | Sodium azide (NaN₃) in DMSO | Lithium aluminum hydride (LiAlH₄) in ether, or H₂/Pd-C | 1-Azido-2-cyclopentylethane | 2-Cyclopentylethanamine |

| Gabriel Synthesis | Potassium phthalimide | Hydrazine (H₂NNH₂) | N-(2-Cyclopentylethyl)phthalimide | 2-Cyclopentylethanamine |

Radical-Mediated Reactions

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical-mediated reactions. These reactions are typically initiated by radical initiators, such as AIBN or peroxides, under thermal or photochemical conditions. libretexts.org

A key radical reaction is the reductive dehalogenation discussed previously, which generates a cyclopentylethyl radical intermediate. youtube.com This radical can participate in various subsequent reactions. In the absence of other reactive partners, it is typically quenched by a hydrogen atom donor like tributyltin hydride to form cyclopentylethane. researchgate.net

However, if an unsaturated functional group is present within the molecule or in the reaction mixture, this radical intermediate can undergo addition reactions. For instance, a hypothetical derivative like 6-cyclopentyl-1-hexene-5-yl radical (formed from a related bromo-alkene) would likely undergo a 5-exo-trig cyclization, a kinetically favored process, to form a five-membered ring. youtube.com Radical reactions are known to be effective for forming 5-membered rings. youtube.com While specific examples starting directly from this compound are not prominent in literature, the principles of radical chemistry suggest its potential in such transformations following initial modification. nih.govresearchgate.net

Common Radical-Mediated Transformations

| Reaction Type | Initiator/Mediator | Key Intermediate | Typical Product |

|---|---|---|---|

| Reductive Dehalogenation | AIBN / Bu₃SnH | Cyclopentylethyl radical | Cyclopentylethane |

Rearrangement Processes and Competing Reaction Pathways

The reactions of this compound are often characterized by competition between substitution (Sₙ2) and elimination (E2) pathways. The substrate's structure as a primary alkyl halide is a determining factor in which pathway predominates. masterorganicchemistry.com Rearrangements, particularly those involving carbocations, are also a possibility under specific reaction conditions that favor Sₙ1/E1 mechanisms.

Competition between Sₙ2 and E2 Reactions

Sₙ2 Pathway : As a primary alkyl halide, this compound is an excellent candidate for Sₙ2 reactions. masterorganicchemistry.com This pathway is favored by strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) in polar aprotic solvents (e.g., acetone, DMSO). The reaction proceeds in a single, concerted step, involving a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral.

E2 Pathway : The E2 pathway becomes significant when strong, sterically hindered bases are used. masterorganicchemistry.com Bases like potassium tert-butoxide (KOt-Bu) will preferentially abstract a proton from a β-carbon over acting as a nucleophile, leading to the formation of vinylcyclopentane. masterorganicchemistry.comlibretexts.org Due to the use of a bulky base, the major product would be the less substituted alkene (Hofmann product), which in this case is the only possible alkene product. masterorganicchemistry.com

Carbocation Rearrangements and Sₙ1/E1 Pathways

Sₙ1 and E1 reactions are generally disfavored for primary alkyl halides like this compound because they proceed through a highly unstable primary carbocation intermediate. masterorganicchemistry.comlibretexts.org However, if such a carbocation were to form, for example under high-energy solvolytic conditions with a poor nucleophile, it would be highly prone to rearrangement. vedantu.commasterorganicchemistry.com

The initially formed primary cyclopentylethyl carbocation would instantaneously undergo a 1,2-hydride shift. In this process, a hydride ion (H⁻) from the adjacent carbon on the cyclopentane ring migrates to the primary carbocation center. This rearrangement produces a more stable secondary carbocation on the cyclopentyl ring. This rearranged carbocation would then be trapped by the solvent (nucleophile) to give a substitution product or lose a proton to give an elimination product. Such rearrangements complicate the product mixture in reactions that have any degree of Sₙ1/E1 character. libretexts.orglibretexts.org

Summary of Competing Pathways

| Reaction Type | Reagent Type | Solvent | Kinetics | Primary Product | Rearrangement? |

|---|---|---|---|---|---|

| Sₙ2 | Strong, non-bulky nucleophile (e.g., NaCN) | Polar aprotic (e.g., DMSO) | Bimolecular | Substitution product | No |

| E2 | Strong, bulky base (e.g., KOt-Bu) | Aprotic/Alcohol | Bimolecular | Vinylcyclopentane | No |

| Sₙ1/E1 | Weak nucleophile/solvent (e.g., H₂O, EtOH), heat | Polar protic | Unimolecular | Mixture of substitution/elimination products | Yes, highly likely |

Applications of 2-bromoethyl Cyclopentane in Complex Organic Synthesis

Versatile Building Block for Advanced Molecules

The utility of (2-Bromoethyl)cyclopentane as a foundational building block stems from the high reactivity of its carbon-bromine bond. This feature allows chemists to introduce the cyclopentylethyl fragment into larger, more intricate molecular architectures. It is frequently used as an intermediate in the synthesis of complex organic molecules and new chemical entities with specific biological activities. cymitquimica.com Its participation in reactions such as alkylations and coupling reactions facilitates the formation of new carbon-carbon or carbon-heteroatom bonds, making it a valuable tool for synthetic chemists. cymitquimica.com The cyclopentane ring itself is a common structural motif found in numerous natural products and medicinally important compounds, further enhancing the value of this compound as a starting material. thieme-connect.com

Precursor for Novel Pharmaceutical Intermediates

In medicinal chemistry, this compound is explored for its potential in the development of new pharmaceuticals. It functions as an intermediate in the synthesis of biologically active compounds, where the cyclopentane scaffold can be a key element for receptor binding or influencing the pharmacokinetic properties of a drug candidate. The compound's ability to be functionalized allows for its incorporation into a wide range of molecular structures being investigated for therapeutic applications. vulcanchem.comjustdial.com For instance, derivatives are investigated for their pharmacological properties, serving as intermediates for enzyme inhibitors or other targeted agents. nih.gov

Role in Agrochemical Scaffold Construction

The application of this compound extends to the agricultural sector, where it is used in the synthesis of agrochemicals. justdial.com It serves as a key intermediate in the production of certain pesticides and herbicides. justdial.com The reactivity of the bromoethyl group is leveraged to build more complex molecules designed to protect crops and enhance agricultural output. justdial.com

Derivatization Strategies for Functional Group Interconversion

A key aspect of this compound's utility is the ease with which its bromo group can be converted into other functional groups, a process known as functional group interconversion. ub.eduimperial.ac.uk This versatility allows for multi-step synthetic sequences where the functional group is tailored for a specific subsequent reaction.

One of the most important derivatizations is the conversion of the alkyl bromide to an alkyl azide. This is typically achieved through a nucleophilic substitution reaction (SN2) where an azide salt, such as sodium azide, displaces the bromide ion. vanderbilt.edu This reaction efficiently transforms this compound and its derivatives into the corresponding azido-cyclopentane compounds. vanderbilt.edu An example of a related, more complex structure undergoing this transformation is the synthesis of compounds like 1-(2-azidoethyl)cyclopentane-1-carboxylic acid, highlighting the compatibility of this reaction with other functional groups. google.com The resulting azide is a stable, high-energy functional group that is primed for further transformations.

The azido-cyclopentane derivatives are excellent precursors for cycloaddition reactions, most notably the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). rsc.org This reaction, a cornerstone of "click chemistry," involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a highly stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgbeilstein-journals.org This method is exceptionally reliable and is widely used for linking different molecular building blocks in medicinal chemistry, bioconjugation, and materials science. rsc.orgnih.govmdpi.com The reaction proceeds under mild conditions and is tolerant of a wide variety of other functional groups, making it a powerful tool for constructing complex molecules from simpler azido- and alkyne-functionalized cyclopentane precursors. beilstein-journals.org

| Component | Description | Role in Synthesis |

|---|---|---|

| Azide Reactant | A molecule containing the -N₃ group (e.g., an azido-cyclopentane derivative). | One of the two key building blocks to be linked. nih.gov |

| Alkyne Reactant | A molecule containing a terminal carbon-carbon triple bond (R-C≡CH). | The second key building block to be linked. nih.gov |

| Catalyst | A Copper(I) source, often generated in situ from a Cu(II) salt and a reducing agent. | Catalyzes the cycloaddition, ensuring high yield and regioselectivity for the 1,4-disubstituted triazole. acs.orgbeilstein-journals.org |

| Product | A 1,4-disubstituted 1,2,3-triazole. | A stable, five-membered heterocyclic ring that covalently links the two original building blocks. beilstein-journals.org |

Conversion to Azido-Cyclopentane Derivatives (e.g., 1-(2-azidoethyl)cyclopentane carboxylic acid methyl ester)

Synthesis of Diverse Heterocyclic Compounds

Beyond the formation of triazoles, this compound and its derivatives are instrumental in the synthesis of a wide array of other heterocyclic compounds. uomus.edu.iq Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are ubiquitous in pharmaceuticals and natural products. uomus.edu.iq The electrophilic nature of the bromoethyl group allows it to react with various nucleophiles, leading to cyclization and the formation of different ring systems. cymitquimica.com For example, reactions with reagents containing multiple nucleophilic sites can lead to the formation of five, six, or seven-membered heterocyclic rings. organic-chemistry.orgorganic-chemistry.org Its role as a reactant in cycloaddition and annulation strategies enables the construction of diverse cyclopentanoids and their heteroanalogs, demonstrating its broad applicability in modern synthetic chemistry. thieme-connect.comjst.go.jpthieme-connect.com

Formation of Five-Membered Heterocycles (e.g., Pyrroles, Pyrazoles, Isoxazoles)

The cyclopentylethyl group can be incorporated into five-membered aromatic heterocycles, which are foundational structures in medicinal chemistry. ganeshremedies.com This is typically achieved by leveraging this compound as an alkylating agent for either a pre-formed heterocyclic ring or a suitable acyclic precursor prior to cyclization.

Pyrroles: The synthesis of N-substituted pyrroles can be readily accomplished through the alkylation of pyrrole itself or by employing methods like the Paal-Knorr synthesis. In the Paal-Knorr reaction, a primary amine is condensed with a 1,4-dicarbonyl compound to form the pyrrole ring. organic-chemistry.org (2-Cyclopentylethanamine), which can be synthesized from this compound, can serve as the amine component in this reaction. pearson.com Alternatively, and more directly, the N-H bond of a pre-formed pyrrole can be alkylated with this compound under basic conditions to yield the N-(2-cyclopentylethyl)pyrrole derivative. organic-chemistry.org

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org The cyclopentylethyl group can be introduced by using a substituted hydrazine, such as (2-cyclopentylethyl)hydrazine, in this condensation. Another prominent route is the direct N-alkylation of pyrazole. The reaction of pyrazole with this compound in the presence of a suitable base affords N-(2-cyclopentylethyl)pyrazole. Given that pyrazole has two reactive nitrogen atoms, this alkylation can sometimes lead to a mixture of regioisomers (e.g., 1-(2-cyclopentylethyl)pyrazole and 2-(2-cyclopentylethyl)pyrazole). longdom.org

Isoxazoles: The most prevalent method for constructing the isoxazole ring involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or through 1,3-dipolar cycloaddition reactions. youtube.comrsc.orgsphinxsai.com The incorporation of the cyclopentylethyl group is less direct than for pyrroles and pyrazoles. While direct O- or N-alkylation of hydroxylamine with this compound prior to cyclization is conceivable, it can be complicated by the ambident nucleophilic nature of hydroxylamine. A more viable strategy involves the synthesis of a 1,3-dicarbonyl compound already containing the cyclopentylethyl moiety, which is then cyclized with hydroxylamine to form the desired substituted isoxazole. rsc.org

| Target Heterocycle | General Precursors | Role of this compound | Illustrative Reaction |

|---|---|---|---|

| Pyrrole | Primary Amine + 1,4-Dicarbonyl | Source of 2-cyclopentylethanamine | Paal-Knorr Synthesis organic-chemistry.org |

| Pyrazole | Hydrazine + 1,3-Dicarbonyl | N-alkylation of pyrazole or precursor | Cyclocondensation nih.gov |

| Isoxazole | Hydroxylamine + 1,3-Dicarbonyl | Incorporated into dicarbonyl precursor | Cyclocondensation youtube.comrsc.org |

Formation of Six-Membered Heterocycles (e.g., Oxazines, Pyrimidines)

This compound is also instrumental in building six-membered heterocyclic structures, which are prevalent in biologically active compounds. ijsra.net

Oxazines: 1,3-Oxazines are generally prepared through the condensation of an amino alcohol with an aldehyde or ketone, or by cyclization of a suitable precursor. academie-sciences.frorganic-chemistry.org The reaction of this compound with an amino alcohol provides an N-alkylated intermediate which can subsequently undergo intramolecular cyclization to form a tetrahydro-1,3-oxazine ring. A notable example involves the reaction of a substituted pyrimidine with N-(2-bromoethyl)pyrrolidine, which results in an intramolecular SNAr cyclization to create a fused spirocyclic system containing a morpholinium (oxazine) motif. wiley.com This demonstrates the utility of bromoethyl-functionalized reagents in complex heterocyclic constructions. wiley.com

Pyrimidines: The pyrimidine core is a cornerstone of nucleic acids and many pharmaceuticals. google.com While direct construction of the ring using this compound is uncommon, it serves as a key reagent for modifying existing pyrimidine systems. For instance, the alkylation of amino or hydroxy-substituted pyrimidines can be readily achieved. Research has shown that alkylating agents bearing amino substituents, such as 2-dimethylaminoethyl chloride (an analogue of this compound derivatives), can react with substituted pyrimidines to induce intramolecular cyclization, leading to fused heterocyclic systems. wiley.com Furthermore, 2-bromo-pyrimidines are valuable intermediates for transition metal-catalyzed cross-coupling reactions, highlighting the importance of bromo-substituted heterocycles which can be conceptually related to the reactivity of this compound. google.com

| Target Heterocycle | General Precursors | Role of this compound | Reaction Type Example |

|---|---|---|---|

| Oxazine | Amino alcohol + Electrophile | Alkylation followed by cyclization | Intramolecular SNAr Cyclization wiley.com |

| Pyrimidine | Pre-formed pyrimidine ring | Alkylation of substituents | N- or O-Alkylation wiley.com |

Construction of Bridged Heterocyclic Systems

Bridged heterocyclic systems are complex three-dimensional structures found in numerous natural products. Their synthesis is a significant challenge in organic chemistry. The construction of these scaffolds often relies on intramolecular cyclization reactions to form the characteristic bridge. beilstein-journals.org

This compound can be envisioned as a precursor for substrates designed for such intramolecular reactions. For example, the cyclopentylethyl group could be attached to a larger molecular framework containing a suitably positioned nucleophile or a reactive site for cyclization. An intramolecular Heck reaction, for instance, could be employed where a derivative of this compound containing an alkene is cyclized under palladium catalysis to form a bridged system. beilstein-journals.org Similarly, radical-mediated cyclizations, which are known to form bridged tetrahydrofurans from alkenoxyl radicals, provide a conceptual basis for how a derivative of this compound could be used to generate a bridged ether or lactone. rsc.org While specific examples starting directly from this compound are not extensively documented, its chemical properties make it a plausible starting point for creating the necessary precursors for these advanced synthetic strategies. thieme-connect.com

Utilization in Coupling Reactions

The carbon-bromine bond in this compound is well-suited for participation in a variety of metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Grignard Reagent Formation: One of the most fundamental transformations of this compound is its reaction with magnesium metal in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 2-cyclopentylethylmagnesium bromide. leah4sci.com This converts the electrophilic carbon of the C-Br bond into a highly nucleophilic one. masterorganicchemistry.comyoutube.com This organometallic reagent is a powerful tool for synthesis, reacting with a wide array of electrophiles:

Aldehydes and Ketones: Addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively, after acidic workup.

Esters: Grignard reagents typically add twice to esters, yielding tertiary alcohols. masterorganicchemistry.com

Epoxides: Reaction with epoxides results in ring-opening to form alcohols, extending the carbon chain by two atoms. leah4sci.com

Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂, followed by protonation, produces 3-cyclopentylpropanoic acid. youtube.com

Palladium-Catalyzed Cross-Coupling: this compound, as an alkyl bromide, is a suitable coupling partner in several important palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org While aryl and vinyl halides are most common, the use of alkyl bromides has expanded the reaction's scope. It has been noted that derivatives like 3-(2-bromoethyl)-1,1-difluorocyclopentane are effective in Suzuki-Miyaura reactions for creating complex structures. vulcanchem.com This indicates that this compound can be coupled with various aryl- or vinyl-boronic acids or esters to form C(sp³)–C(sp²) bonds, a valuable connection in pharmaceutical and materials science. ganeshremedies.com

Heck Reaction: The Heck reaction typically couples an unsaturated halide with an alkene. libretexts.orgwikipedia.org While intermolecular Heck reactions with unactivated alkyl halides can be challenging, intramolecular versions are highly efficient and stereoselective. libretexts.org A molecule containing both the cyclopentylethyl bromide moiety and an alkene could undergo an intramolecular Heck reaction to form cyclic or polycyclic structures. researchgate.net

| Reaction Type | Reagents | Key Intermediate/Reagent | Product Class | Reference |

|---|---|---|---|---|

| Grignard Reaction | Mg, Ether | 2-Cyclopentylethylmagnesium bromide | Nucleophile for C-C bond formation | leah4sci.com |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | This compound | Alkyl-aryl or alkyl-vinyl compounds | wikipedia.orgvulcanchem.com |

| Heck Coupling (Intramolecular) | Pd catalyst, Base | Alkene-containing derivative | Cyclic/Polycyclic compounds | libretexts.orgresearchgate.net |

Mechanistic and Theoretical Investigations of 2-bromoethyl Cyclopentane Reactions

In-depth Analysis of Reaction Intermediates (e.g., Carbocations, Radicals)

Reactions involving (2-bromoethyl)cyclopentane can proceed through various transient species, primarily carbocations in polar, solvolytic reactions, or radicals under specific conditions.

Carbocation Intermediates: In unimolecular reactions (S_N1 and E1), the initial step involves the departure of the bromide leaving group to form a carbocation. As this compound is a primary alkyl halide, the direct formation of a primary carbocation is energetically unfavorable due to its inherent instability. masterorganicchemistry.comlibretexts.org Consequently, reactions that might proceed via a carbocationic pathway are often subject to rapid rearrangements to form more stable intermediates. libretexts.orglibretexts.org

A key mechanistic feature is the 1,2-hydride shift, where a hydrogen atom from the adjacent carbon migrates with its pair of electrons to the electron-deficient primary carbocation center. libretexts.org This rearrangement transforms the unstable primary carbocation into a significantly more stable tertiary carbocation located on the cyclopentane ring. masterorganicchemistry.comstackexchange.com This rearranged cation is the crucial intermediate that leads to the major substitution and elimination products under S_N1/E1 conditions. libretexts.org

Another potential pathway involves neighboring group participation (NGP) by the bromine atom itself, which can lead to a bridged bromonium ion intermediate. nstl.gov.cn This three-membered ring structure can influence the reaction's stereochemistry and product distribution.

| Intermediate Type | Structure Description | Relative Stability | Potential Fate |

| Primary Carbocation | Positive charge on the terminal carbon of the ethyl chain. | Low | Rapid rearrangement via 1,2-hydride shift. |

| Tertiary Carbocation | Positive charge on the C1 carbon of the cyclopentane ring. | High | Attack by nucleophile (S_N1) or deprotonation (E1). |

| Bromonium Ion | A three-membered ring involving the two ethyl carbons and the bromine atom. | Moderate | Attack by an external nucleophile at either carbon of the ring. |

| Cyclopentylethyl Radical | An unpaired electron on a carbon atom. | Varies | Can participate in chain reactions, abstractions, or coupling. |

Radical Intermediates: In the presence of radical initiators (e.g., AIBN) or under photochemical conditions, the carbon-bromine bond can undergo homolytic cleavage. researchgate.netnih.gov This process generates a cyclopentylethyl radical. Radical intermediates are key in certain synthetic transformations, such as free-radical additions or specific C-C bond-forming reactions. nih.govacs.org The stability of the resulting radical is a determining factor in these pathways.

Stereochemical Considerations in Bond-Forming and Bond-Breaking Processes

The three-dimensional arrangement of atoms plays a critical role in the mechanisms of reactions involving this compound.

Substitution Reactions: In bimolecular substitution (S_N2) reactions, which are favored for primary halides with strong nucleophiles, the reaction proceeds with an inversion of stereochemistry at the reaction center. quizlet.com However, for this compound, the reaction center is not a stereocenter. More relevant is the potential for neighboring group participation (NGP) by the bromine atom. wikipedia.orglibretexts.org

Elimination Reactions: The stereochemistry of bimolecular elimination (E2) reactions is governed by the requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group (bromine). pearson.com This means the H-C-C-Br dihedral angle must be approximately 180° for the reaction to occur most efficiently. This stereoelectronic requirement dictates which protons can be removed and can influence the regioselectivity of the resulting alkene.

In unimolecular elimination (E1) reactions, which proceed through a planar carbocation intermediate, the stereochemical requirement is lost. libretexts.org This typically results in a mixture of cis and trans isomers, with the more thermodynamically stable trans (or E) isomer generally being the major product. libretexts.orgpatnawomenscollege.in

Computational Chemistry Approaches to Elucidate Reaction Pathways and Energy Landscapes

Computational chemistry has become an indispensable tool for investigating reaction mechanisms where intermediates may be too transient to observe experimentally. umanitoba.canumberanalytics.com

Modeling Reaction Pathways: Methods like Density Functional Theory (DFT) and ab initio calculations are used to map the potential energy surface of a reaction. numberanalytics.comsciepub.com For this compound, these models can calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. vulcanchem.com

S_N1/E1 vs. S_N2/E2 Competition: By calculating the activation energies (the energy difference between reactants and the transition state) for each competing pathway, chemists can predict which mechanism is likely to dominate under given conditions. sciepub.com For instance, computational models can compare the energy barrier for the direct S_N2 displacement by a nucleophile against the barrier for the E2 elimination.

Carbocation Rearrangements: Computational studies can confirm the significant energetic stabilization gained by the 1,2-hydride shift from the primary to the tertiary carbocation. They can model the transition state of the rearrangement and affirm its low energy barrier, explaining why the rearrangement is so rapid. umanitoba.ca

Neighboring Group Participation: The structure and stability of the proposed bromonium ion intermediate can be calculated. Computational analysis can determine whether the NGP pathway, involving the formation of this bridged ion, is energetically more favorable than a direct intermolecular reaction.

Elucidating Energy Landscapes: The output of these calculations is an energy landscape, a plot of energy versus the reaction coordinate. This landscape provides a detailed, step-by-step energetic profile of the reaction, showing all energetic peaks (transition states) and valleys (intermediates). numberanalytics.com This allows for a quantitative understanding of the factors controlling the reaction's speed and outcome.

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies measure reaction rates, while thermodynamic studies assess the relative stability of reactants and products, together providing a complete picture of a reaction's feasibility and product distribution.

Kinetics: The rate of a reaction involving this compound depends heavily on the mechanism.

S_N2 and E2 Reactions: These are bimolecular processes, and their rates are dependent on the concentrations of both the substrate, this compound, and the nucleophile/base. The rate law is expressed as: Rate = k[this compound][Nucleophile/Base]. quizlet.com

S_N1 and E1 Reactions: These are unimolecular reactions where the rate-determining step is the formation of the carbocation. sciepub.com The rate depends only on the concentration of the substrate: Rate = k[this compound]. The nucleophile/base is not involved in this slow step, so its concentration does not affect the reaction rate. libretexts.org

The choice between these pathways is influenced by factors such as solvent polarity, nucleophile strength, and base strength. Strong bases favor E2, while strong, unhindered nucleophiles favor S_N2. Weak nucleophiles/bases in polar protic solvents favor S_N1 and E1. masterorganicchemistry.com

Thermodynamics: Thermodynamics governs the position of the equilibrium and the relative amounts of products formed when a reaction is reversible or when multiple products can form from a common intermediate.

Product Stability: In elimination reactions, the distribution of alkene isomers is often under thermodynamic control. According to Zaitsev's Rule , when a small base is used, the major product is the more substituted (and thus more thermodynamically stable) alkene. libretexts.orgpatnawomenscollege.in

Influence of Temperature: Temperature plays a critical role in the competition between substitution and elimination. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, favoring the elimination pathway. sciepub.com Therefore, higher reaction temperatures generally lead to a higher proportion of elimination products compared to substitution products. masterorganicchemistry.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Vinylcyclopentane |

| (1-Bromoethyl)cyclopentane |

| (Bromomethyl)cyclopentane |

| Cyclopentene |

| Ethoxide |

| Triphenylphosphine |

| Dimethylformamide |

| Sodium Hydride |

| Potassium tert-butoxide |

| Dimethyl sulfoxide |

| Tetrahydrofuran |

| Trifluoroacetate |

| Acetic Acid |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (2-Bromoethyl)cyclopentane, providing detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical environment of each proton determines its chemical shift (δ). For this compound, the protons on the cyclopentane ring typically appear as a complex multiplet in the range of approximately 1.5–2.5 ppm. The protons of the ethyl group exhibit distinct signals. The two protons on the carbon adjacent to the bromine atom (–CH₂Br) are deshielded by the electronegative bromine and are expected to resonate between 3.0 and 4.0 ppm. wisc.edu The two protons on the carbon attached to the cyclopentane ring (–CH₂–) would appear further upfield. Spin-spin coupling between adjacent non-equivalent protons provides further structural confirmation.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the symmetry of the cyclopentane ring, not all five carbon atoms are necessarily unique. The carbon atoms in the ethyl group are chemically distinct. The carbon atom bonded to the bromine (–CH₂Br) is significantly deshielded and appears at a higher chemical shift, typically in the range of 30-40 ppm. The carbon atoms of the cyclopentane ring will have chemical shifts characteristic of alkanes, generally appearing between 20 and 50 ppm. docbrown.infolibretexts.org The specific chemical shifts can be influenced by the solvent used. docbrown.info

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopentane Ring Protons | ~1.5 - 2.5 (m) | ~25 - 45 |

| -CH₂- (next to ring) | Multiplet | ~35 - 45 |

| -CH₂Br | ~3.4 (t) | ~30 - 40 |

Note: These are predicted values and can vary based on experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au

For this compound (C₇H₁₃Br), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum will show two molecular ion peaks of similar intensity, [M]⁺ and [M+2]⁺. The calculated monoisotopic mass of C₇H₁₃⁷⁹Br is approximately 176.02 Da, and for C₇H₁₃⁸¹Br it is approximately 178.02 Da. nih.gov

Electron ionization (EI) is a common method used in mass spectrometry that causes the molecule to fragment in predictable ways. srce.hr The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound would include the loss of the bromine atom, resulting in a fragment ion [M-Br]⁺ at m/z 97. Another likely fragmentation is the loss of an ethyl group, leading to a cyclopentyl cation at m/z 69. The base peak, which is the most intense peak in the spectrum, is often a stable fragment. youtube.com

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₇H₁₃Br]⁺ | 176 | 178 | Molecular Ion ([M]⁺) |

| [C₇H₁₃]⁺ | 97 | 97 | Loss of Br |

| [C₅H₉]⁺ | 69 | 69 | Loss of C₂H₄Br |

| [C₂H₄Br]⁺ | 107 | 109 | Bromoethyl cation |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For a relatively nonpolar compound like this compound, reverse-phase HPLC is a suitable method. sielc.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase, such as a mixture of acetonitrile and water. sielc.com The retention time of the compound can be used for its identification and the peak area for its quantification. HPLC can be used to monitor the progress of a reaction or to purify the final product.

Gas Chromatography (GC)

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. clu-in.org The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the gas and stationary phases, which is influenced by their boiling points and polarities. youtube.com The retention time is a characteristic property used for identification, and the peak area provides quantitative information. youtube.com GC is highly effective for assessing the purity of this compound and for analyzing its presence in complex mixtures. chegg.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly useful for the analysis of complex mixtures where chromatographic separation alone may not be sufficient for identification. chromatographyonline.com As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each separated peak. nih.gov LC-MS can be a powerful tool for identifying this compound and its byproducts in a reaction mixture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.